
H-Gly-Gly-Met-OH
概要
科学的研究の応用
Chemistry: Used as a model compound for studying diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
作用機序
丹参新醌Aは、複数の分子標的と経路を通じてその効果を発揮します。
心血管の健康: 血流を促進し、酸化ストレスを軽減することで、心臓と血管を保護します。
抗炎症作用: 炎症性経路を調節し、炎症性サイトカインの産生を抑制します。
生化学分析
Biochemical Properties
H-Gly-Gly-Met-OH plays a significant role in biochemical reactions, particularly in the context of peptide interactions and enzyme activity. This tripeptide can interact with various enzymes, such as peptidases, which are responsible for breaking down peptides into their constituent amino acids. Additionally, this compound can interact with proteins that have binding sites specific to methionine residues. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and function of the peptide in biochemical systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this tripeptide can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression. For example, this compound may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, the presence of methionine in the peptide can influence the methylation status of DNA and proteins, further impacting gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This tripeptide can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain peptidases by occupying their active sites, preventing the breakdown of other peptides. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. These binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and electrostatic forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The stability of this tripeptide is influenced by factors such as pH, temperature, and the presence of proteolytic enzymes. Over time, this compound may degrade into its constituent amino acids, which can alter its effects on cellular function. Long-term studies in vitro and in vivo have shown that the degradation of this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this tripeptide may have minimal impact on cellular function, while at higher doses, it can exert more pronounced effects. For example, high doses of this compound may lead to toxic or adverse effects, such as oxidative stress or disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in cellular processes. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide degradation. This tripeptide can be metabolized by enzymes such as peptidases, which cleave the peptide bonds to release glycine and methionine. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways. For instance, the presence of methionine can affect the synthesis of S-adenosylmethionine, a critical methyl donor in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This tripeptide can be taken up by cells via specific transporters or endocytosis, and it may interact with binding proteins that facilitate its distribution. The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with methionine-binding proteins can affect its availability for biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This tripeptide may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function. The activity of this compound can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect its interactions with biomolecules .
準備方法
合成経路と反応条件
丹参新醌Aの調製には、サルビア・ミルトリオリザの根から化合物を抽出することが含まれます。根は通常乾燥させ、その後エタノール抽出されます。エタノール抽出物を酢酸エチルと水で分配します。 酢酸エチル層を次にシリカゲルカラムクロマトグラフィーと調製薄層クロマトグラフィーで分離して、丹参新醌Aを得ます .
工業生産方法
丹参新醌Aの工業生産は、同様の抽出と精製方法に従いますが、より大規模です。 このプロセスには、大きな抽出槽と工業用クロマトグラフィーカラムを使用して、化合物を効率的に分離することが含まれます .
化学反応の分析
反応の種類
丹参新醌Aは、酸化、還元、および抱合を含む様々な化学反応を起こします。 これらの反応は、その構造中のフェノール酸とジテルペノイドの存在によって影響を受けます.
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、丹参新醌Aを酸化することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、還元反応に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、丹参新醌Aの様々な酸化および還元誘導体が含まれ、それらは異なる生物活性を示す可能性があります.
科学研究への応用
化学: ジテルペノイド化学と反応機構を研究するためのモデル化合物として使用されます。
生物学: アポトーシスや細胞増殖などの細胞プロセスに対する影響について調査されています。
医学: 心血管疾患、癌、および炎症性疾患の治療における治療の可能性について調査されています。
類似化合物との比較
丹参新醌Aは、サルビア・ミルトリオリザから分離された他の類似化合物と比較されます。たとえば:
- タンシノンII A
- 1,2-ジヒドロタンシノンI
- タンシノンI
- クリプトタンシノン
- 15,16-ジヒドロタンシノンI
これらの化合物は、類似の構造と生物活性を共有していますが、特定の分子標的と効力において異なります。 丹参新醌Aは、その特異的なジテルペノイド構造とその独特の生物学的効果のために独特です .
特性
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCVIQJVRGXUSA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-Gly-Gly-Met-OH interact with metal ions like gold(III)? Does this differ from how other peptides, like those containing histidine, interact?
A1: Research indicates that this compound coordinates with gold(III) in a tridentate fashion, involving the sulfur atom of methionine and two nitrogen atoms from the peptide backbone. [] This results in the formation of a square-planar complex with a 1:1 metal-to-ligand ratio, where the fourth coordination site on gold(III) is occupied by a chloride ion. [] This differs from the interaction observed with histidine-containing peptides like H-His-Met-OH. In the latter, gold(III) coordinates through the sulfur of methionine and the imidazole nitrogen of histidine, forming a macrochelate ring. [] Thus, the presence of histidine alters the coordination mode and potentially influences the stability and properties of the resulting complexes.
Q2: Can this compound be used as a bridging ligand in the development of metal complexes with potential anti-cancer activity?
A2: While not directly addressed in the provided research, one study explores the DNA binding properties of bifunctional iridium(III)-platinum(II) complexes bridged by this compound. [] These complexes exhibit both intercalative binding via the iridium(III) unit and covalent binding through the platinum(II) center. [] While the specific role of this compound is not explicitly discussed, it acts as a linker, potentially influencing the overall flexibility and DNA binding affinity of the complex. This highlights the potential of this compound in designing multinuclear metal complexes with potential anti-cancer properties.
Q3: Beyond its interaction with metals, what other structural information is available about this compound?
A3: this compound has been studied in the context of its hydrogensquarate salt. [] This research utilized various techniques, including ¹H and ¹³C NMR, IR spectroscopy, and quantum chemical calculations, to characterize the structure. [] Findings revealed that the hydrogensquarate anion interacts strongly with the positively charged peptide through intermolecular hydrogen bonds. [] While this doesn't directly provide the molecular formula or weight, it showcases the ability of this compound to form stable salts and offers insights into its hydrogen bonding capabilities.
Q4: Are there any specific analytical techniques highlighted in the research that are particularly useful for studying this compound and its interactions?
A4: The provided research emphasizes the utility of various spectroscopic and spectrometric techniques for studying this compound and its metal complexes. For instance, UV/Vis and CD spectroscopy were crucial in investigating the DNA binding modes and affinities of the iridium(III)-platinum(II) complexes. [] Additionally, ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry (ESI-MS, HPLC-MS/MS) were instrumental in characterizing the structure and coordination behavior of this compound, especially in the context of its metal complexes and salt forms. [, ] These techniques provide complementary information about the structure, binding modes, and properties of this compound, highlighting their importance in studying this tripeptide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


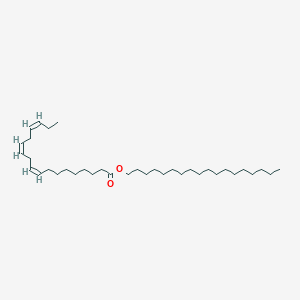

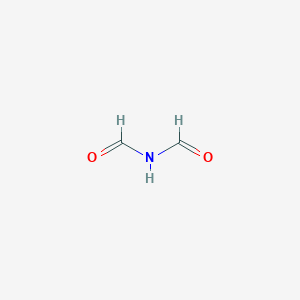
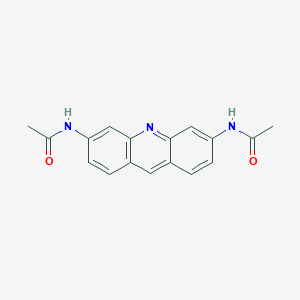
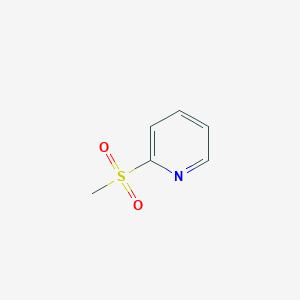
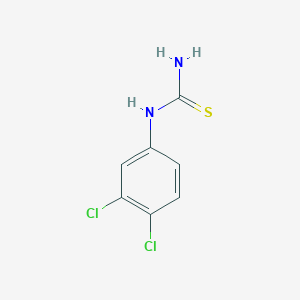
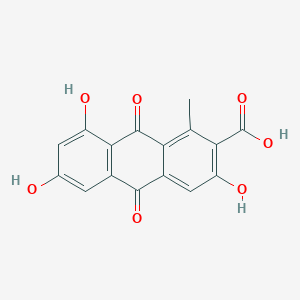
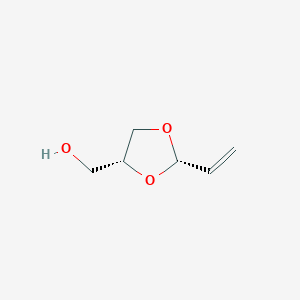
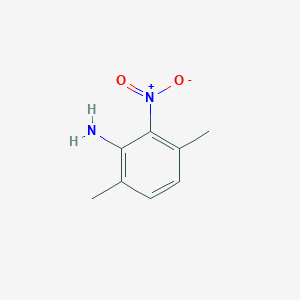
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
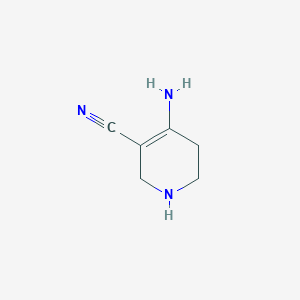

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

